1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves multiple steps. One common synthetic route includes the nucleophilic aromatic substitution reaction. For instance, starting with a difluorobenzene derivative, bromination can be achieved using bromine or a brominating agent under controlled conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using oxidizing agents like potassium permanganate.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Medicine: It may serve as a precursor in the synthesis of drugs that target specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are specific to the reaction conditions and the reagents used .
Comparison with Similar Compounds
1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-3-fluorobenzene: Similar in structure but lacks the sulfanylmethyl group, making it less versatile in certain synthetic applications.
3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of the sulfanylmethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of halogen and sulfur atoms, which provides distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methylsulfanyl]-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3S/c14-9-2-1-8(13(17)3-9)7-18-12-5-10(15)4-11(16)6-12/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEYXMLSGNGPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CSC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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